2-Methyllysine

Overview

Description

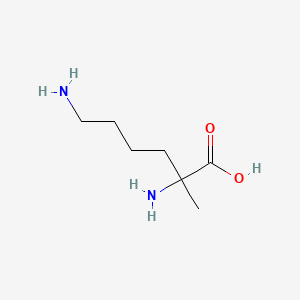

2-Methyl-DL-lysine is a derivative of lysine, an essential amino acid. This compound is characterized by the addition of a methyl group to the lysine molecule, which can significantly alter its chemical properties and biological functions. Lysine itself plays a crucial role in protein synthesis and various metabolic processes, and its derivatives, including 2-Methyl-DL-lysine, are of significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-DL-lysine typically involves the methylation of lysine. One common method is the reductive methylation of lysine using formaldehyde and sodium cyanoborohydride. This process can produce mono-, di-, and trimethylated lysine derivatives depending on the reaction conditions . Another method involves the use of malonate derivatives and dibromobutane to produce key intermediates, which can then be modified to introduce the methyl group at the desired position .

Industrial Production Methods

Industrial production of 2-Methyl-DL-lysine often employs similar synthetic routes but on a larger scale. The process may involve the use of protected lysine derivatives to ensure selectivity and yield. For example, Nα-Fmoc-Nε-(Boc, methyl)-L-lysine and Nα-Fmoc-Nε-dimethyl-L-lysine can be synthesized and used as building blocks in peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-DL-lysine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, sodium cyanoborohydride, and various protecting groups such as Fmoc and Boc . Reaction conditions typically involve mild temperatures and pH to preserve the integrity of the amino acid structure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive methylation can yield mono-, di-, and trimethylated lysine derivatives .

Scientific Research Applications

2-Methyl-DL-lysine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and proteins, particularly in the study of post-translational modifications.

Biology: The compound is used to investigate the role of lysine methylation in gene expression and protein function.

Mechanism of Action

The mechanism of action of 2-Methyl-DL-lysine involves its incorporation into proteins and peptides, where it can influence their structure and function. The methylation of lysine residues can affect protein-protein interactions, sub-cellular localization, and the regulation of gene expression .

Comparison with Similar Compounds

2-Methyl-DL-lysine can be compared with other methylated lysine derivatives, such as:

- Nα-Fmoc-Nε-(Boc, methyl)-L-lysine

- Nα-Fmoc-Nε-dimethyl-L-lysine

- ε-Poly-L-lysine

These compounds share similar chemical properties but differ in their specific applications and biological effects. For example, ε-Poly-L-lysine is widely used as an antimicrobial agent in the food industry due to its broad-spectrum activity . In contrast, 2-Methyl-DL-lysine is primarily used in research to study protein methylation and its effects on cellular processes .

Properties

IUPAC Name |

2,6-diamino-2-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUSCHYXEUZMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64817-96-5, 111656-41-8 | |

| Record name | 2-Methyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-DL-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111656418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-DL-lysine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W9ATY44J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.